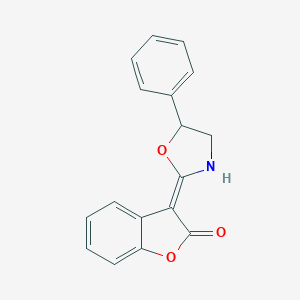
(3E)-3-(5-phenyl-1,3-oxazolidin-2-ylidene)-1-benzofuran-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3E)-3-(5-phenyl-1,3-oxazolidin-2-ylidene)-1-benzofuran-2-one, commonly known as POB, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. POB is a benzofuran derivative that is synthesized using a multi-step process.
作用机制
POB exerts its anti-tumor effects by inhibiting the activity of the enzyme topoisomerase II. Topoisomerase II is an essential enzyme that is involved in DNA replication and repair. Inhibition of topoisomerase II results in DNA damage and cell death. POB also inhibits the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. Inhibition of COX-2 results in reduced inflammation.
Biochemical and Physiological Effects:
Studies have shown that POB has several biochemical and physiological effects. POB has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. POB also has anti-inflammatory effects and has been shown to reduce the production of inflammatory mediators such as prostaglandins. Additionally, POB has been shown to improve insulin sensitivity and reduce blood glucose levels in diabetic rats.
实验室实验的优点和局限性
POB has several advantages for lab experiments. POB is stable under normal laboratory conditions and can be easily synthesized using standard laboratory techniques. However, POB has some limitations for lab experiments. POB is insoluble in water, which limits its use in aqueous-based experiments. Additionally, POB has low bioavailability, which limits its use in in vivo experiments.
未来方向
There are several future directions for the study of POB. One potential direction is the development of POB analogs that have improved bioavailability and solubility. Another potential direction is the study of the mechanism of action of POB in more detail. Finally, the potential applications of POB in the treatment of Alzheimer's disease and diabetes should be further explored.
合成方法
The synthesis of POB is a multi-step process that involves the reaction of 2-hydroxybenzophenone with phenylglycine to form a Schiff base. The Schiff base is then cyclized with ethyl chloroformate and triethylamine to form the oxazolidinone ring. Finally, the oxazolidinone ring is opened using sodium methoxide to form POB.
科学研究应用
POB has been the subject of several scientific studies due to its potential applications in various fields. POB has been studied for its anti-tumor, anti-inflammatory, and anti-viral properties. Studies have also shown that POB has potential applications in the treatment of Alzheimer's disease and diabetes.
属性
分子式 |
C17H13NO3 |
|---|---|
分子量 |
279.29 g/mol |
IUPAC 名称 |
(3E)-3-(5-phenyl-1,3-oxazolidin-2-ylidene)-1-benzofuran-2-one |
InChI |
InChI=1S/C17H13NO3/c19-17-15(12-8-4-5-9-13(12)21-17)16-18-10-14(20-16)11-6-2-1-3-7-11/h1-9,14,18H,10H2/b16-15+ |
InChI 键 |
CPHFOCXVKKOFFJ-FOCLMDBBSA-N |
手性 SMILES |
C1C(O/C(=C/2\C3=CC=CC=C3OC2=O)/N1)C4=CC=CC=C4 |
SMILES |
C1C(OC(=C2C3=CC=CC=C3OC2=O)N1)C4=CC=CC=C4 |
规范 SMILES |
C1C(OC(=C2C3=CC=CC=C3OC2=O)N1)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2,8-Dinitropyrido[1,2-a]benzimidazole](/img/structure/B230409.png)
![4,8-Dinitropyrido[1,2-a]benzimidazole](/img/structure/B230411.png)



![2-Phenyl-1,2,4-triazaspiro[4.6]undecan-3-one](/img/structure/B230434.png)
![(4E)-2-phenyl-4-[(pyridin-2-ylamino)methylidene]-1,3-oxazol-5-one](/img/structure/B230437.png)
![Benzo[f]naphtho[2,1-c]cinnoline](/img/structure/B230440.png)
![1,3-Dimethyl-5-{[(2-nitrophenyl)sulfanyl]amino}benzene](/img/structure/B230443.png)

![Allyl thieno[2,3-d][1,2,3]thiadiazole-6-carboxylate](/img/structure/B230451.png)

